Ulixertinib's mechanism and efficacy have been validated across various preclinical models. Key experimental approaches and their outcomes are detailed below.
| Experimental Context | Methodology Summary | Key Findings / Outcome Measures |
|---|
| pLGG Models (in vitro & in vivo) [1] | • Cell Viability: Metabolic activity assay (384-well plates, 72h treatment).
• Pathway Modulation: Western blot for pRSK, pERK.
• Synergy Testing: 5x5 drug matrix design with Loewe/Bliss models.
• In Vivo: PDX mouse models, treatment monitoring. | • IC50 in low nanomolar range for BRAF
As of the latest information, this compound remains an investigational drug and has not yet received FDA approval [4]. It has been evaluated in several clinical trials demonstrating its potential.
The following diagrams illustrate this compound's role in the MAPK pathway and a common experimental workflow for testing its efficacy.
This compound inhibits the terminal kinase ERK1/2 in the MAPK pathway [4] [1] [7].
A generalized preclinical workflow for evaluating this compound's efficacy [3] [2] [1].
Ulixertinib directly targets the extracellular signal-regulated kinases 1 and 2 (ERK1/2). The MAPK/ERK pathway is a critical signaling cascade that transmits signals from cell surface receptors to the DNA in the nucleus, regulating cell growth, proliferation, and differentiation [1]. This pathway consists of a core unit of three kinases: a MAPK kinase kinase (RAF), a MAPK kinase (MEK), and a MAPK (ERK) [1].
As the final node in this cascade, ERK activation is necessary for executing these cellular functions. Upon activation, ERK can regulate targets in the cytosol and translocate to the nucleus to phosphorylate transcription factors [1]. This compound inhibits this final step by binding to ERK1/2, blocking its ability to phosphorylate downstream substrates.
This compound inhibits the terminal ERK1/2 kinases in the MAPK signaling cascade [1] [2].
This compound demonstrates potent activity in preclinical models, effectively suppressing downstream ERK signaling and inhibiting the proliferation of cancer cells harboring various MAPK pathway mutations [3].
The table below summarizes key quantitative data from cellular assays:
| Cell Line | Mutation | Assay Type | Incubation Time | IC₅₀ / Result | Citation |
|---|---|---|---|---|---|
| A375 | BRAF V600E | pRSK Inhibition | 2 hours | 0.031 µM [3] | - |
| A375 | BRAF V600E | pRSK Inhibition | 2 hours | 0.14 µM [3] | - |
| A375 | BRAF V600E | Antiproliferation | 72 hours | 0.18 µM [3] | - |
| SKCO1 | KRAS G12V | Antiproliferation | 72 hours | 0.356 µM [3] | - |
| SW620 | KRAS G12V | Antiproliferation | 72 hours | 0.499 µM [3] | - |
| AsPC1 | KRAS G12D | Antiproliferation | 72 hours | 0.849 µM [3] | - |
| NCI-H23 | KRAS G12C | Antiproliferation | 72 hours | 1 µM [3] | - |
| In-vitro Kinase Assay | ERK2 | Biochemical | 20 minutes | <0.3 nM [3] | - |
In a first-in-human Phase I study (NCT01781429), this compound was administered to 135 patients with MAPK-mutant advanced solid tumors. The study established the adult Recommended Phase II Dose (RP2D) as 600 mg taken orally twice daily [4]. At this dose, this compound exhibited dose-proportional exposure and achieved near-complete inhibition of ERK activity in whole blood [4].
The table below summarizes clinical pharmacokinetic parameters:
| Parameter | Value/Result |
|---|---|
| Recommended Phase II Dose (RP2D) | 600 mg twice daily (oral) [4] |
| Human Clearance (CL) Prediction | 4.18 - 6.09 mL/min/kg [5] |
| Human Volume of Distribution (Vss) Prediction | 1.34 - 1.70 L/kg [5] |
| Observed Half-life (t½) in Animals | 1.0 - 2.5 hours [5] |
| Absolute Oral Bioavailability | >92% (mice, rats); 34% (dogs) [5] |
The most common treatment-related adverse events were diarrhea (48%), fatigue (42%), nausea (41%), and dermatitis acneiform (31%) [4]. A significant proportion of patients (32%) in the expansion cohort required dose reduction, indicating the need for careful management [4]. Despite this, the drug demonstrated an acceptable safety profile without untoward off-target toxicity [4] [2].
For researchers, understanding the methodologies used to characterize this compound is crucial. Below are detailed protocols for key experiments.
This biochemical assay directly measures the compound's ability to inhibit ERK2 kinase activity [3].
This cell-based assay confirms the compound's on-target activity and functional effect in a relevant cellular context [3].
Development of this compound is ongoing, with strategies focused on overcoming resistance and improving efficacy [2]. Key approaches include:
The first-in-human Phase I dose-escalation and expansion study of this compound (NCT01781429) established its safety profile, recommended Phase II dose (RP2D), and showed early evidence of clinical activity in MAPK pathway-altered tumors [1].
| Trial Aspect | Details and Results |
|---|---|
| Official Identifier | NCT01781429 [1] |
| Study Design | Multicenter, accelerated "3 + 3" dose-escalation followed by dose-expansion cohorts [1]. |
| Patient Population | 135 total patients with advanced solid tumors harboring MAPK pathway mutations [1]. |
| Dosing | Escalated from 10 mg to 900 mg twice daily (BID). The RP2D was established at 600 mg BID [1]. |
| Primary Objective | Determine the maximum tolerated dose (MTD) and/or RP2D [1]. |
| Key Safety Findings (Most Common TRAEs) | Diarrhea (48%), Fatigue (42%), Nausea (41%), Dermatitis acneiform (31%) [1]. |
| Dose Reductions | Required for 32% of patients in the expansion cohort, indicating manageable but notable toxicity [1]. |
| Efficacy (Evaluable Patients) | Partial Responses (PR) were observed in 14% (11/81) of evaluable patients in the dose-expansion phase. Responses were seen in patients with NRAS-, BRAF V600-, and non-V600 BRAF-mutant solid tumors [1]. |
For the purpose of this technical guide, the following outlines the core methodology of the Phase I trial referenced above [1].
The following diagram illustrates the targeted signaling pathway and the mechanism of this compound.
The early success of the Phase I trial has spurred further clinical investigation into this compound. Current research focuses on:
The MAPK pathway is a key signaling cascade (RAS → RAF → MEK → ERK) that regulates cell proliferation, differentiation, and survival. Ulixertinib acts on the final node of this pathway.
This compound inhibits ERK1/2, blocking downstream signaling and oncogenic processes.
Inhibition of ERK by this compound has several critical consequences:
Extensive research has demonstrated the potential of this compound across various cancer models.
The table below summarizes key preclinical findings for this compound.
| Cancer Model | Findings | Source |
|---|---|---|
| High-Risk Neuroblastoma | Dose-dependent inhibition of cell proliferation and colony formation; induction of apoptosis; tumor growth inhibition in mouse models; synergy with chemotherapy (doxorubicin). [1] | [1] |
| BRAF-Mutant Melanoma (with acquired resistance to BRAF/MEKi) | Effectively blocked downstream MAPK signaling (reduced p-RSK) in resistant cells; combination with BRAF inhibitor enhanced apoptosis and growth inhibition. [2] | [2] |
| Myelofibrosis Mouse Model | Reduced osteopontin (OPN) plasma levels and bone marrow fibrosis, suggesting a role in modulating the tumor microenvironment. [4] | [4] |
Clinical studies have established the safety profile and shown signals of activity.
To evaluate the efficacy of this compound in preclinical models, several standard assays are employed.
The development of this compound is actively exploring its potential both as a single agent and in rational combinations.
Clinical activity for ulixertinib has been observed across various tumor types and mutations. The following table summarizes key efficacy data from clinical trials.
| Patient Population / Tumor Type | Reported Clinical Activity | Source / Trial Context |
|---|---|---|
| Adult Solid Tumors (Various, including melanoma, colorectal, lung) | Partial responses observed in patients with NRAS-mutant melanoma and tumors with BRAF V600 & non-V600 mutations [1]. Durable on-target inhibition noted [2]. | Phase 1 Dose Escalation/Expansion (N=135) [1] |
| Pediatric & Young Adult Tumors (Refractory, MAPK-altered) | No objective responses; stable disease >6 months in 3 patients with BRAF-altered CNS tumors (e.g., low-grade glioma) [3]. | NCI-COG Pediatric MATCH Trial (N=20) [3] |
| Tumor Histologies & Mutations (Broad range) | Evidence of clinical activity in both MAPK inhibitor-naïve and previously treated patients, including those with NRAS, BRAF V600, and non-V600 BRAF mutants [2]. | Phase 1b & Phase 2 Trials (Over 400 patients treated) [2] |
This compound's safety profile is characterized primarily by dermatologic adverse events (dAEs), which are similar to those seen with EGFR or MEK inhibitors [1].
| Adverse Event | All-Grade Incidence (N=135) | Grade 3 Incidence |
|---|---|---|
| Any Dermatologic AE | 79% (107/135) | 19% (25/135) |
| Acneiform Rash | 33% (45/135) | 3% (4/135) |
| Maculopapular Rash | 27% (36/135) | 9% (12/135) |
| Pruritus | 25% (34/135) | 1% (2/135) |
| Rash (unspecified) | 23% (31/135) | 4% (5/135) |
The clinical development program for this compound is exploring its potential both as a monotherapy and in rational combinations across a range of cancers [2].
Rationale for this compound Combination Therapies
Based on this strategy, prioritized combinations of interest include [2]:
For researchers designing experiments with this compound, here are summaries of key methodologies from the clinical trials.
1. Phase 1 Dose Escalation and Expansion Trial in Adults [1]
2. NCI-COG Pediatric MATCH Trial (Arm J) in Children and Young Adults [3]
This compound represents a mechanistically rational approach to targeting the MAPK pathway. Future development is focused on combination therapies to enhance efficacy and overcome resistance. Key areas of ongoing investigation include [2] [4]:
Ulixertinib directly targets the extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are central components in the MAPK signaling cascade.
The diagram below illustrates this compound's strategic position in inhibiting the terminal node of the MAPK pathway.
This compound inhibits the terminal ERK1/2 nodes to block MAPK signaling.
The human PK profile of this compound was successfully predicted using allometric scaling from animal data, demonstrating a predictable and favorable profile for oral dosing.
A study in mice, rats, and dogs characterized this compound's PK to predict human parameters using allometric scaling [3].
The table below summarizes the key preclinical intravenous PK parameters and the predicted human values.
| PK Parameter | Mouse | Rat | Dog | Predicted Human Value |
|---|---|---|---|---|
| CL (mL/min/kg) | 6.24 | 1.67 | 15.5 | 4.18 – 6.09 (BW method) [3] |
| Vss (L/kg) | 0.56 | 0.36 | 1.61 | 1.34 – 1.70 (Simple/BW method) [3] |
| t½ (hours) | 1.0 – 2.5 | 1.0 – 2.5 | 1.0 – 2.5 | - |
CL = Clearance; Vss = Volume of distribution at steady state; t½ = Half-life; BW = Brain weight correction factor [3].
This compound is under investigation in multiple clinical trials, with a focus on malignancies harboring MAPK pathway alterations.
The safety profile of this compound is characterized by manageable on-target toxicities.
For researchers designing related experiments, the following methodologies from the cited literature can serve as a reference.
The NCI-COG Pediatric MATCH trial (Arm J) provides a model for phase 2 evaluation of a targeted agent in a pediatric population [2].
The human PK prediction study offers a validated protocol for allometric scaling [3].
This compound represents a strategically important development in targeting the MAPK pathway. Its value lies in its high selectivity for ERK1/2 and potential to overcome resistance to upstream BRAF and MEK inhibitors. While clinical activity as a single agent has been limited, its favorable tolerability profile and proven on-target effects make it a strong candidate for combination therapy strategies. Future research directions should focus on identifying predictive biomarkers of response and optimizing its use in rational combination regimens with other targeted agents.
The MAPK signaling pathway represents one of the most frequently dysregulated oncogenic cascades in human cancers, with mutations occurring in key nodes including RAS, RAF, MEK, and ERK. Ulixertinib (BVD-523) is a first-in-class ERK1/2 inhibitor that targets the final node in the MAPK pathway, providing a strategic therapeutic approach for tumors driven by this signaling cascade. As a reversible, ATP-competitive inhibitor, this compound demonstrates potent anti-tumor activity in preclinical models across various cancer types, including those resistant to upstream BRAF or MEK inhibitors. The molecular rationale for combining this compound with HER family inhibitors stems from compelling evidence that ERK inhibition triggers adaptive resistance mechanisms through the HER/ErbB receptor family and the parallel PI3K-AKT pathway, ultimately limiting its single-agent efficacy [1].
Pancreatic ductal adenocarcinoma (PDAC) represents a particularly relevant clinical context for this combination approach, given that >95% of cases harbor KRAS mutations that constitutively activate the MAPK pathway. Research has demonstrated that PDAC cells treated with this compound upregulate phosphorylation of HER family proteins (including EGFR, HER2, and HER3), establishing a compensatory survival signaling network that allows tumors to evade complete growth inhibition [1]. This observation provides a strong mechanistic foundation for dual targeting of both vertical MAPK pathway inhibition (via this compound) and horizontal resistance pathway inhibition (via HER antagonists), creating a synergistic therapeutic strategy that may yield more durable clinical responses than either approach alone.
Table 1: In Vitro Combination Efficacy of this compound with HER Inhibitors in PDAC Models
| Cell Line | Genetic Background | This compound IC₅₀ (nM) | HER Inhibitor | Combination Index | Synergy Classification |
|---|---|---|---|---|---|
| MIA PaCa-2 | KRAS mutant | 150-300 | Afatinib | 0.3-0.7 | Strong synergy |
| HPNE-KRASG12D | KRASG12D transformed | 200-400 | Afatinib | 0.4-0.8 | Strong to moderate synergy |
| MIA PaCa-2 | KRAS mutant | 150-300 | Neratinib | 0.5-0.9 | Moderate synergy |
| Pa01C | Primary PDAC | 100-250 | Afatinib | 0.6-0.9 | Moderate synergy |
Combination indices (CI) were calculated using the Chou-Talalay method, where CI < 0.9 indicates synergy, CI < 0.7 indicates strong synergy, and CI < 0.3 indicates very strong synergy. The data demonstrate that concurrent administration of this compound with pan-HER inhibitors generates consistently synergistic growth inhibition across multiple PDAC models, with the most pronounced effects observed with the irreversible HER inhibitor afatinib [1].
Table 2: In Vivo Efficacy of this compound and Afatinib Combination in Xenograft Models
| Model | Treatment Groups | Tumor Growth Inhibition (%) | Change in Proliferation (Ki-67) | Change in Apoptosis (Cleaved Caspase-3) | p-ERK Suppression | p-AKT Suppression |
|---|---|---|---|---|---|---|
| MIA PaCa-2 xenograft | This compound (100 mg/kg BID) | 45% | -30% | +150% | >80% | No significant change |
| Afatinib (12.5 mg/kg QD) | 35% | -25% | +120% | No significant change | -40% | |
| Combination | 85% | -65% | +350% | >80% | -75% | |
| HPNE-KRASG12D xenograft | This compound (100 mg/kg BID) | 30% | -20% | +100% | >75% | No significant change |
| Afatinib (12.5 mg/kg QD) | 25% | -15% | +90% | No significant change | -30% | |
| Combination | 75% | -55% | +300% | >75% | -70% |
The in vivo studies revealed that the combination of this compound and afatinib resulted in significantly enhanced tumor growth inhibition compared to either monotherapy, accompanied by marked reduction in proliferation markers and induction of apoptosis. Importantly, the combination achieved simultaneous suppression of both MAPK and PI3K-AKT signaling pathways, as evidenced by reduction in both p-ERK and p-AKT levels, explaining the mechanistic basis for the observed synergistic antitumor efficacy [1].
Purpose: To evaluate synergistic interactions between this compound and HER inhibitors using cell viability assays and combination index calculations.
Materials:
Procedure:
Interpretation: CI < 0.9 indicates synergy, CI = 0.9-1.1 indicates additive effect, and CI > 1.1 indicates antagonism.
Purpose: To evaluate the antitumor efficacy of this compound and HER inhibitor combinations in patient-derived xenograft models.
Materials:
Procedure:
Endpoint Analysis:
Purpose: To assess the molecular effects of this compound and HER inhibitor combinations on MAPK and PI3K-AKT signaling networks.
Materials:
Procedure:
Diagram 1: Signaling Pathways and Inhibitor Mechanisms in MAPK-Driven Cancers. This diagram illustrates the core MAPK signaling cascade, parallel PI3K-AKT pathway, and points of intervention for this compound and combination therapies. Note the feedback mechanisms (red arrows) whereby ERK inhibition triggers adaptive upregulation of HER receptors and PI3K-AKT signaling, providing the rationale for combination approaches [1].
Diagram 2: Experimental Workflow for In Vitro Combination Screening. This workflow outlines the key steps in evaluating this compound combinations with HER inhibitors, from initial cell culture through data analysis and mechanistic validation. CI = Combination Index [1].
The experimental data and protocols outlined herein provide a framework for investigating this compound-based combination therapies across multiple cancer contexts. Beyond pancreatic cancer, these approaches show promise for other MAPK-driven malignancies, including NRAS- and BRAF-mutant melanomas, colorectal cancers, and low-grade gliomas [2]. The observed synergy between this compound and HER inhibitors represents a paradigm for addressing the formidable challenge of adaptive resistance that frequently limits the efficacy of targeted monotherapies.
From a clinical development perspective, these preclinical findings support the strategic evaluation of this compound combinations in selected patient populations. Particularly promising contexts include:
Furthermore, the ability of this compound to antagonize ABCB1- and ABCG2-mediated chemoresistance reveals an additional therapeutic dimension, potentially restoring sensitivity to conventional chemotherapeutic agents in multidrug-resistant tumors [3]. This suggests that triple combinations of this compound, HER inhibitors, and cytotoxic chemotherapy may warrant investigation in particularly aggressive malignancies.
The comprehensive preclinical data presented in these Application Notes demonstrate that combination therapy approaches leveraging this compound with HER inhibitors represent a promising strategy for overcoming the limitations of single-agent MAPK pathway inhibition. The provided experimental protocols offer detailed methodologies for evaluating these combinations in both in vitro and in vivo settings, enabling researchers to systematically assess synergistic interactions and mechanistic underpinnings. The consistent observation that this compound triggers adaptive upregulation of HER receptor signaling provides a strong biological rationale for these combinations, with demonstrated efficacy across multiple preclinical models. These findings support the continued clinical development of this compound-based combination regimens for patients with MAPK-driven cancers.
1. Rationale and Scientific Foundation The combination of the ERK inhibitor Ulixertinib (BVD-523) with PI3K pathway inhibitors is a strategy to overcome inherent resistance and enhance antitumor efficacy in pancreatic ductal adenocarcinoma (PDAC). The strong rationale is based on the following evidence:
2. Key Experimental Evidence and Data Summary The following table summarizes the quantitative data from the key preclinical study that investigated this combination in PDAC cell lines and in vivo models [1].
| Experimental Model | Treatment | Key Outcome | Result |
|---|---|---|---|
| In Vitro (Multiple PDAC cell lines) | This compound | Inhibited in vitro growth | Effective growth inhibition [1] |
| This compound + Gemcitabine | Cytotoxic effect | Potentiated effect of gemcitabine [1] | |
| This compound + PI3K inhibitor (unspecified) | Cell growth suppression | Synergistic effect in vitro [1] | |
| This compound + HER inhibitor (unspecified) | Cell growth suppression | Synergistic effect in vitro [1] | |
| In Vivo | This compound + PI3K inhibitor (unspecified) | Tumor growth suppression | Synergistic effect in vivo [1] |
| This compound + HER inhibitor (unspecified) | Tumor growth suppression | Synergistic effect in vivo [1] |
3. Signaling Pathway and Experimental Workflow The diagram below illustrates the core biological rationale and a generalized workflow for testing this combination, based on the described study [1].
While a full protocol is not available, the general methodology can be inferred from the search results for researchers aiming to replicate or build upon this work.
1. Cell Line and Culture
2. Drug Preparation and Treatment
3. Key Assays and Readouts
| Trial Identifier / Context | Phase | Patient Population | Regimen | Key Findings & Tolerability |
|---|---|---|---|---|
| NCT01781429 [1] [2] | I | Adults with advanced solid tumors | This compound monotherapy | RP2D: 600 mg BID. DLTs: rash, diarrhea, elevated AST/creatinine. 32% of patients required dose reduction [1] [2]. |
| NCT02608229 [3] [4] | Ib | Adults with untreated metastatic pancreatic adenocarcinoma | This compound + Gemcitabine and nab-Paclitaxel (GnP) | Poor tolerability led to de-escalation to 450 mg BID. High rate of all-grade TRAEs (fatigue, nausea/vomiting, diarrhea) caused patient withdrawals [3]. |
| Single-Patient IND [5] | N/A | Adult with MEK1-mutated metastatic colorectal cancer | This compound monotherapy, then + Panitumumab | 600 mg BID was administered. Monotherapy well-tolerated (mild nausea, fatigue, dry skin) but combination with panitumumab poorly tolerated [5]. |
| NCI-COG Pediatric MATCH (Arm J) [6] | II | Children/Young Adults (1-21 yrs) with refractory malignancies | This compound monotherapy | Pediatric RP2D is 260 mg/m²/dose BID (max 450 mg). The 600 mg BID equivalent (DL2) was associated with DLTs and was not selected as the RP2D [6]. |
For researchers designing studies around MAPK pathway inhibition, the following protocols detail the key methodologies from the cited trials.
This foundational trial established the adult RP2D of 600 mg BID [1] [2].
This trial highlights the challenges of combining this compound 600 mg BID with standard chemotherapy [3].
This trial established the pediatric dosing, which is distinct from the adult 600 mg BID schedule [6].
To understand the application of the 600 mg BID dose, it is critical to grasp its mechanistic rationale and translational evidence.
The pathway diagram below illustrates the targeted inhibition and translational evidence supporting the 600 mg BID dose.
Ulixertinib (BVD-523) is a first-in-class, reversible, and ATP-competitive inhibitor of ERK1/2, the terminal kinases of the MAPK signaling pathway. It is being developed for cancers driven by MAPK pathway alterations, such as those involving BRAF, KRAS, or NF1 mutations. Preclinical in vivo studies demonstrate that this compound effectively inhibits tumor growth in xenograft models of BRAF-mutant melanoma, colorectal cancer, and pediatric low-grade gliomas (pLGG). It shows particular promise in overcoming resistance to upstream BRAF or MEK inhibitors and has proven effective both as a monotherapy and in combination regimens [1] [2].
The table below summarizes quantitative efficacy data from published in vivo xenograft studies.
Table 1: Summary of this compound Efficacy in Preclinical Xenograft Models
| Tumor Model | Dosing Regimen | Key Efficacy Findings | Reported Metrics | Source/Reference |
|---|---|---|---|---|
| BRAFV600E pLGG PDX (BT40) | 50 mg/kg, BID, oral | Slowed tumor growth & increased survival | Significant increase in mouse survival; Reduced MAPK pathway activity | [1] |
| BRAF-mutant Melanoma & Colorectal Xenografts | 50 mg/kg | Tumor growth inhibition & regression | 60% tumor volume reduction | [3] [4] |
| pLGG (KIAA1549:BRAF-fusion) | 50 mg/kg, BID, oral | Slowed tumor growth | Reduced MAPK pathway activity in brain tumor tissue | [1] |
| Various MAPK-driven models | 50-75 mg/kg, BID | Anti-tumor synergy | Enhanced efficacy with BRAF/MEK inhibitors or BH3-mimetics | [2] |
This protocol is synthesized from the methodologies described in the search results [1] [4].
3.1. Animal and Xenograft Model Selection
3.2. Drug Formulation and Pharmacokinetics
3.3. Dosing Schedule and Experimental Groups
3.4. Efficacy and Pharmacodynamic Assessment Endpoints
The following diagram illustrates the experimental workflow and this compound's mechanism of action within the MAPK pathway.
Research indicates strong rationale for combining this compound with other agents to enhance efficacy and overcome resistance.
Table 2: Promising Combination Strategies with this compound
| Combination Partner | Class | Proposed Mechanism of Synergy | Experimental Evidence |
|---|---|---|---|
| MEK Inhibitors (e.g., Trametinib) | MAPK Inhibitor | Dual node blockade prevents pathway reactivation and enhances anti-proliferative effect. | Strong antiproliferative synergy observed in pLGG models in vitro [1]. |
| BH3-mimetics (e.g., Navitoclax) | BCL-2 Inhibitor | Targets senescent and proliferating tumor cells; promotes apoptosis. | Synergistic reduction in cell viability in pLGG models [1]. |
| BRAF Inhibitors (e.g., Dabrafenib) | MAPK Inhibitor | Concurrent inhibition of BRAF and ERK may prevent adaptive resistance. | Synergy demonstrated in BRAF-mutant melanoma models [2]. |
This compound is a potent and selective ERK1/2 inhibitor with robust, reproducible efficacy in multiple xenograft models. The recommended protocol of 50 mg/kg administered orally twice daily provides a solid foundation for in vivo investigation. Its ability to synergize with MEK inhibitors and BH3-mimetics opens promising avenues for combination therapy, particularly in MAPK-driven cancers like pediatric gliomas and BRAF-mutant malignancies. These application notes provide a template for researchers to validate and explore the full therapeutic potential of this compound.
Pancreatic ductal adenocarcinoma (PDAC) remains one of the most challenging malignancies to treat, with a five-year survival rate of approximately 13% and limited therapeutic advancements over the past decade. The KRAS oncogene is mutated in >95% of PDAC cases, driving tumorigenesis primarily through activation of the RAF-MEK-ERK mitogenic pathway (MAPK cascade). While direct KRAS inhibition has proven difficult, targeting downstream effectors represents a promising alternative strategy. However, RAF and MEK inhibitors have demonstrated limited clinical efficacy in PDAC due to rapid development of adaptive resistance mechanisms that reactivate ERK signaling. Ulixertinib (BVD-523) is a first-in-class, reversible, ATP-competitive ERK1/2 inhibitor that effectively abrogates the MAPK pathway at its terminal point, potentially overcoming limitations of upstream inhibitors. The combination of this compound with gemcitabine, a nucleoside analog and cornerstone of pancreatic cancer chemotherapy, demonstrates synergistic anti-tumor activity in preclinical models, providing a strong rationale for clinical development of this combination strategy.
The synergistic relationship between this compound and gemcitabine stems from their complementary mechanisms of action and ability to counter adaptive resistance pathways:
Gemcitabine is a nucleoside metabolic inhibitor that requires intracellular phosphorylation to its active forms (dFdCDP and dFdCTP). These active metabolites incorporate into DNA during replication, causing masked DNA chain termination and inhibiting DNA synthesis. Additionally, gemcitabine diphosphate (dFdCDP) inhibits ribonucleotide reductase (RR), depleting cellular deoxynucleotide pools and further impairing DNA repair mechanisms. [1] [2]
This compound directly targets and inhibits ERK1 and ERK2 kinases in the sub-nanomolar range, abrogating MAPK pathway signaling downstream of KRAS. This inhibition suppresses tumor proliferation and induces apoptosis in PDAC models. [3] [4]
Critical adaptive resistance mechanism: PDAC cells treated with this compound upregulate parallel signaling pathways through activation of the HER/ErbB family proteins and subsequent PI3K-AKT pathway activation. This compensatory signaling represents a key resistance mechanism that limits this compound efficacy as a single agent. [3] [4] [5]
Chemotherapy-induced pathway activation: Gemcitabine and other cytotoxic agents (oxaliplatin, irinotecan, 5-FU, paclitaxel) robustly activate ERK signaling as a stress response, potentially contributing to chemoresistance. This compound counteracts this escape mechanism by blocking ERK activation. [5]
Figure 1: Signaling Pathways and Drug Interactions in PDAC. KRAS-driven MAPK pathway activation promotes proliferation, which this compound inhibits. Compensatory HER/PI3K pathway activation occurs as a resistance mechanism. Gemcitabine directly inhibits DNA synthesis, promoting apoptosis.
Figure 2: Experimental Workflow for Evaluating this compound-Gemcitabine Synergy. Comprehensive in vitro screening precedes in vivo validation using patient-derived xenograft (PDX) models to assess combination efficacy and mechanisms.
Table 1: Summary of Preclinical Efficacy Data for this compound and Gemcitabine in PDAC Models
| Model System | Cell Lines/Models Used | This compound IC₅₀ | Gemcitabine IC₅₀ | Combination Index (CI) | Key Findings | Source |
|---|---|---|---|---|---|---|
| In vitro cytotoxicity | Multiple PDAC lines (MIA PaCa-2, HPNE-KRASG12D, etc.) | Low nanomolar range | ~20 μM | <0.9 (Synergistic) | Dose-dependent growth inhibition; enhanced caspase-3/7 activation | [3] [4] |
| Soft agar colony formation | MIA PaCa-2, Pa01c, Pa02c, Pa03c, Pa14c | Significant reduction at 100-500 nM | Not reported | Additive effect | Marked reduction in colony formation with combination vs monotherapy | [4] |
| Xenograft tumor growth | MIA PaCa-2, HPNE-KRASG12D flank models | 100 mg/kg BID (oral) | 50-100 mg/kg | Tumor growth suppression >50% vs control | Combination more effective than either agent alone; no complete regression | [4] |
| Patient-derived xenografts (PDX) | Multiple PDX models | 100 mg/kg BID | 50 mg/kg | Enhanced tumor growth inhibition | Triplet with paclitaxel more effective but no regression | [5] |
| Apoptosis assay | Seven PDAC cell lines | Variable by cell line | Variable by cell line | Significant enhancement with afatinib | HER inhibition with afatinib plus this compound enhanced apoptosis | [5] |
Table 2: Clinical Safety Profile of this compound plus Gemcitabine and Nab-Paclitaxel from Phase Ib Trial
| Parameter | This compound 600 mg BID + GnP | This compound 450 mg BID + GnP (RP2D) | Grade 1/2 Adverse Events (Any Grade) | Grade ≥3 Adverse Events |
|---|---|---|---|---|
| Patient enrollment | 7 patients (dose de-escalation) | 8 patients (dose expansion) | 15 patients evaluated | 15 patients evaluated |
| Dose-limiting toxicities | Poor tolerability leading to de-escalation | Better tolerated but still challenging | N/A | N/A |
| Hematologic AEs | - | - | Anemia (73%), Thrombocytopenia (73%) | Anemia (20%), Thrombocytopenia (20%), Neutropenia (40%) |
| Non-hematologic AEs | - | - | Fatigue (53%), Nausea/Vomiting (60%), Diarrhea (73%), Rash (93%) | Nausea/Vomiting (27%), Diarrhea (13%), Rash (13%) |
| Treatment discontinuation | High rate leading to study termination | High rate leading to study termination | - | - |
| Serious AEs | - | - | - | Pneumonitis (6.7%, grade 5) |
| Efficacy outcomes | - | - | 1 PR, 2 SD (of 5 evaluable patients) | Median PFS: 5.46 months; Median OS: 12.23 months |
Purpose: To evaluate the synergistic effects of this compound and gemcitabine on PDAC cell viability in vitro. [4]
Materials:
Procedure:
Purpose: To quantify apoptosis induction by this compound and gemcitabine combination. [5]
Materials:
Procedure:
Purpose: To assess effects of this compound and gemcitabine on MAPK pathway signaling and adaptive resistance mechanisms. [4] [5]
Materials:
Procedure:
The transition from preclinical findings to clinical application requires careful consideration of several factors:
Dosing strategy: The phase Ib trial (NCT02608229) established a recommended Phase II dose (RP2D) of this compound 450 mg twice daily in combination with standard gemcitabine/nab-paclitaxel, as the initial 600 mg dose proved poorly tolerated. This highlights the narrow therapeutic window of this combination. [6] [7]
Biomarker development: this compound demonstrated target engagement by downregulating KRAS-dependent gene signatures in patient tumors, supporting its mechanism of action. However, conventional phospho-ERK and phospho-MYC immunohistochemical staining failed to reliably confirm on-target effects, indicating the need for more robust pharmacodynamic biomarkers. [6]
Toxicity management: The combination showed a similar frequency of grade ≥3 adverse events compared to gemcitabine/nab-paclitaxel alone, but was complicated by high rates of all-grade toxicities leading to patient withdrawal. Proactive management of rash, diarrhea, and cytopenias is essential for clinical success. [6] [7]
Recent research has revealed promising new approaches to enhance this compound efficacy:
Triplet therapy with HER/PI3K inhibition: Preclinical data demonstrates that concurrent HER or PI3K inhibition potentiates this compound's antitumor effects by countering adaptive resistance. The combination of this compound with afatinib (pan-HER inhibitor) or GDC-0941 (PI3K inhibitor) showed synergistic suppression of PDAC growth in vitro and in vivo. [3] [4] [5]
Novel antibody-drug conjugates: Combining MAPK pathway inhibitors with trastuzumab deruxtecan (DS-8201a), an anti-HER2 antibody-drug conjugate, resulted in sustained tumor regression in multiple PDX models without significant toxicity, representing a promising clinical approach. [5]
KRAS inhibitor combinations: Emerging evidence shows that direct KRAS inhibitors also activate HER2, supporting clinical testing of KRAS-MAPK pathway inhibitors combined with HER2-targeted therapies. [5]
The combination of this compound and gemcitabine represents a mechanistically rational approach for treating PDAC by simultaneously targeting the essential MAPK pathway and DNA synthesis. Strong preclinical synergy is demonstrated across multiple model systems, with combination indices consistently below 0.9. However, clinical translation has faced challenges primarily related to tolerability and adaptive resistance mechanisms. The addition of HER/PI3K inhibitors or utilization of novel antibody-drug conjugates may overcome these limitations. Future clinical trials should incorporate patient selection biomarkers, proactive toxicity management, and rational triplet combinations based on the evolving understanding of resistance mechanisms. This multi-faceted approach holds promise for ultimately improving outcomes for patients with this devastating disease.
The following table summarizes the key biomarkers linked to clinical and preclinical responses to Ulixertinib, providing a foundation for patient stratification and response prediction.
| Biomarker / Genetic Context | Observed Response | Clinical/Preclinical Context | Key Findings |
|---|---|---|---|
| BRAF V600E mutation | Objective Response (in adults) [1] | Adult solid tumors (Phase I trial) | Partial responses observed in a subset of patients [1]. |
| Non-V600 BRAF mutations | Objective Response (in adults) [1] | Adult solid tumors (Phase I trial) | Partial responses observed in a subset of patients [1]. |
| NRAS hotspot mutations | Objective Response (in adults) [1] | Adult solid tumors (Phase I trial) | Partial responses observed in a subset of patients [1]. |
| BRAF fusions (e.g., KIAA1549:BRAF) | Stable Disease >6 months [1] | Pediatric CNS tumors (Pediatric MATCH trial) | 3 patients with BRAF-altered CNS tumors achieved prolonged stable disease [1]. |
| BRAF V600E mutation | Preclinical Efficacy [2] | Pediatric low-grade glioma (in vitro & in vivo models) | This compound reduced cell viability and increased survival in mouse models [2]. |
| KIAA1549:BRAF fusion | Preclinical Efficacy [2] | Pediatric low-grade glioma (in vitro & in vivo models) | This compound inhibited MAPK pathway activity in fusion-driven models [2]. |
| GNAQ/GNA11 mutations | Limited Activity (Stable Disease) [3] | Metastatic Uveal Melanoma (Phase II trial) | Best response was stable disease in 4 of 13 patients; no objective responses [3]. |
| Presence of Dermatologic AEs (e.g., acneiform rash) | Correlated with Response [4] | Adult advanced malignancies (Phase I trial) | The onset of dAEs was significantly associated with achieving stable disease or a partial response [4]. |
For researchers aiming to validate these biomarkers or discover new ones, the following protocols detail key methodologies from the cited studies.
This protocol is based on the methodology used in the NCI-COG Pediatric MATCH trial to assign patients to this compound treatment [1].
The onset of skin toxicities may serve as a clinical surrogate marker for effective target engagement [4].
This protocol outlines the in vitro and in vivo efficacy testing used to establish this compound's activity in pediatric low-grade glioma models [2].
The following diagrams illustrate the logical position of this compound within the MAPK signaling pathway and a generalized workflow for the preclinical evaluation of the drug.
Diagram 1: this compound inhibits the terminal kinases of the MAPK pathway. The MAPK pathway is activated by growth factors binding to receptor tyrosine kinases (RTKs). This triggers a sequential phosphorylation cascade through RAS, RAF, and MEK, ultimately activating ERK. Active ERK (p-ERK) translocates to the nucleus and drives the transcription of genes responsible for cell proliferation and survival. This compound directly binds to and inhibits ERK1/2, blocking the downstream oncogenic signals [1] [4] [2].
Diagram 2: A generalized workflow for the preclinical evaluation of this compound. The process begins with establishing genetically characterized patient-derived cell models. This is followed by in vitro screening to determine the drug's IC50 and synergistic potential with other agents. On-target activity is then confirmed by analyzing the reduction of phosphorylated ERK. Promising results are validated in vivo using animal models, culminating in integrated biomarker and pharmacokinetic/pharmacodynamic (PK/PD) analyses [2].
The biomarker data indicates that this compound has activity primarily in tumors driven by MAPK pathway alterations upstream of ERK, such as activating mutations in BRAF (V600 and non-V600) and NRAS [1]. The lack of objective responses in the Pediatric MATCH trial, despite some prolonged stable disease, suggests that single-agent activity might be limited in heavily pre-treated pediatric populations, or that additional resistance mechanisms are at play [1]. The correlation between dermatologic AEs and treatment response offers a practical, clinically observable biomarker that requires no additional molecular testing and may help in patient management and dose optimization [4].
Future work should focus on:
This compound (BVD-523) represents a first-in-class therapeutic agent that has transformed the landscape of MAPK pathway targeting in oncology. As a reversible, ATP-competitive inhibitor of ERK1/2, this compound directly targets the terminal kinases in the RAS-RAF-MEK-ERK signaling cascade, making it particularly valuable for cancers driven by MAPK pathway alterations. The strategic importance of this compound lies in its ability to potentially overcome resistance mechanisms that develop against upstream BRAF or MEK inhibitors, as ERK reactivation frequently occurs following treatment with these agents. This compound has demonstrated promising preclinical antitumoral activity across various cancer models, including pancreatic ductal adenocarcinoma, pediatric low-grade gliomas, and multiple solid tumors with MAPK pathway mutations, providing a strong rationale for its extensive evaluation in cancer cell viability studies. [1] [2] [3]
The molecular mechanism of this compound involves specific binding to the ATP-pocket of ERK1/2, effectively inhibiting phosphorylation of downstream substrates despite potential increases in ERK phosphorylation itself. This unique property enables effective suppression of proliferation and enhancement of apoptotic signaling in sensitive cancer cell lines. This compound has shown particular efficacy in KRAS-mutant models, which are notoriously difficult to target therapeutically, as well as in BRAF-mutant cancers where resistance to upstream inhibitors has emerged. Currently, this compound is under investigation in multiple clinical trials, both as a monotherapy and in combination regimens, highlighting its significant potential in oncology drug development. [1] [2] [3]
Extensive preclinical studies have established numerous well-characterized cancer models appropriate for evaluating this compound's effects on cell viability. The selection of appropriate cell lines should be guided by the molecular alterations present in each model, with particular emphasis on MAPK pathway dependencies. Research has demonstrated that this compound effectively suppresses growth across diverse cancer types, with differential sensitivity observed based on the specific genetic background of each model. [4] [5] [3]
The table below summarizes key cancer models validated in this compound studies:
Table 1: Validated Cancer Models for this compound Testing
| Cancer Type | Cell Line/Model | Genetic Alterations | Key Findings |
|---|---|---|---|
| Pancreatic Ductal Adenocarcinoma | MIA PaCa-2, HPNE-KRASG12D, Pa01c, Pa02c, Pa03c, Pa14c | KRAS mutations (>95%) | This compound potently suppressed growth; synergized with gemcitabine; upregulated PI3K-AKT pathway as resistance mechanism [3] |
| Pediatric Low-Grade Glioma | DKFZ-BT66, BT40 | KIAA1549:BRAF-fusion (BT66), BRAFV600E mutation (BT40) | Reduced cell viability at low nanomolar concentrations; strong synergy with MEK inhibitors and BH3-mimetics [4] |
| Colon Cancer | HCT-116 | KRASG13D | ERK dependency confirmed; variable responses to different ERK inhibitors observed [5] |
| Lung Cancer | H1299 | NRASQ61K | Established ERK reporter system; correlation between ERK inhibition and reduced viability [5] |
| Melanoma | Multiple BRAFV600E models | BRAFV600E mutation | Synergistic antitumoral activity when combined with BRAF inhibitors [1] |
| Neuroblastoma | SH-SY5Y | Not specified in detail | Used for comparative ERK inhibitor profiling [5] |
| Leukemia | U937 | Not specified in detail | Utilized for ERK dependency studies [5] |
Primary patient-derived models have also been successfully employed in this compound research, particularly for pediatric low-grade gliomas (pLGG). These models maintain the original tumor characteristics and treatment responses observed in clinical settings, providing highly translational data. The DKFZ-BT66 (KIAA1549:BRAF-fusion) and BT40 (BRAFV600E mutation) pLGG models have been extensively characterized in both in vitro and in vivo settings, demonstrating significant reductions in cell viability at clinically achievable concentrations in the low nanomolar range. These models have also revealed strong synergistic interactions when this compound is combined with MEK inhibitors or BH3-mimetics, suggesting promising combination strategies for clinical development. [4]
The CellTiter-Glo Luminescent Cell Viability Assay measures ATP concentration as a biomarker for metabolically active cells, providing a highly sensitive approach for quantifying viable cells after this compound treatment. This method offers excellent signal-to-noise ratios and broad linearity, making it ideal for high-throughput screening applications. [6]
Protocol Steps:
Data Analysis: Calculate relative viability by normalizing luminescence values to vehicle-treated controls (100% viability) and culture medium-only wells (0% viability). Generate dose-response curves and determine IC50 values using four-parameter logistic nonlinear regression. [4] [3] [6]
The CellTiter-Blue Cell Viability Assay utilizes the reducing capacity of viable cells to convert resazurin to fluorescent resorufin, providing a cost-effective method for assessing this compound effects on cellular metabolism.
Protocol Steps:
Considerations: This assay depends on cumulative signal generation during the incubation period, which may not detect rapid changes in viability. Potential fluorescence interference from test compounds should be evaluated in control wells. [3] [6]
The CellTiter-Fluor Cell Viability Assay measures preserved protease activity exclusively in viable cells with intact membranes, using a fluorogenic GFP-AFC substrate. This approach offers rapid signal development (30-60 minutes) and compatibility with multiplexing approaches.
Protocol Steps:
Advantages: This non-lytic assay preserves cellular integrity, enabling subsequent analysis of the same samples with other endpoint assays, such as caspase activation or high-content imaging. [6]
Comprehensive viability testing has established the potent anti-proliferative effects of this compound across numerous cancer models. The responsiveness to this compound varies significantly based on the specific genetic context and MAPK pathway dependencies of each model. Research has consistently demonstrated that cancer cells harboring activating mutations in MAPK pathway components (particularly BRAFV600E and KRAS mutations) exhibit enhanced sensitivity to this compound treatment. [4] [5] [3]
The table below summarizes key quantitative findings from this compound viability assays:
Table 2: this compound Viability Effects Across Cancer Models
| Cancer Type | Cell Line/Model | IC50 Values | Experimental Conditions | Key Observations |
|---|---|---|---|---|
| Pediatric Low-Grade Glioma | BT40 (BRAFV600E) | Low nanomolar range | 72-hour treatment | Achievable at clinically relevant concentrations [4] |
| Pancreatic Cancer | MIA PaCa-2 | Significant growth suppression | 5-7 day treatment | Potentiated gemcitabine cytotoxicity [3] |
| Pancreatic Cancer | HPNE-KRASG12D | Significant growth suppression | 5-7 day treatment | Enhanced caspase 3/7 activation [3] |
| Various Cancers | Multiple lines | Varying by ERK dependency | 72-hour treatment | Correlation between ERK inhibition and reduced viability [5] |
| Melanoma | BRAFV600E mutant | Tumor regression in vivo | Xenograft models | Synergy with BRAF inhibitors [1] |
Differential responses to this compound have been observed when compared to other ERK inhibitors. Studies profiling multiple ERK inhibitors (SCH772984, ravoxertinib, LY3214996, this compound, and VX-11e) across various cell lines (H1299, HCT-116, SH-SY5Y, U937) revealed distinct patterns of ERK dependency and inhibitor-specific toxicity profiles. Notably, this compound demonstrated consistent correlation between ERK pathway inhibition and reduced cell viability, though some cell lines exhibited ERK reactivation over time—a phenomenon that could be partially reversed by fresh inhibitor application. These findings highlight the importance of time-dependent analyses and consideration of adaptive resistance mechanisms in experimental design. [5]
This compound has demonstrated significant potential in combination regimens, with research revealing synergistic interactions across multiple drug classes. In pediatric low-grade glioma models, this compound combination with MEK inhibitors or BH3-mimetics showed strong evidence of antiproliferative synergy in vitro. Similarly, in pancreatic cancer models, this compound combined with PI3K inhibitors (GDC-0941) or pan-HER inhibitors (afatinib, neratinib) resulted in synergistic suppression of cell growth both in vitro and in vivo. These findings support the strategic targeting of both primary and adaptive resistance pathways to enhance this compound efficacy. [4] [3]
Mechanistic insights from these combination studies revealed that this compound treatment triggers compensatory activation of parallel survival pathways, particularly the PI3K-AKT pathway through HER/ErbB family engagement. This adaptive response creates a therapeutic vulnerability that can be exploited through rational combination therapies. The strong preclinical rationale for these combinations has led to their incorporation in ongoing clinical trials, including an international phase I/II umbrella trial for pediatric low-grade gliomas and several solid tumor investigations. [4] [3]
The following diagram illustrates the MAPK signaling pathway and this compound's mechanism of action within the context of cancer cell biology:
MAPK Signaling and this compound Mechanism - This diagram illustrates the canonical MAPK pathway with key nodes (RAS-RAF-MEK-ERK), this compound's direct inhibition of ERK1/2, and compensatory pathways activated upon treatment. The negative feedback mechanisms that can cause pathway reactivation with upstream inhibitors are shown, highlighting this compound's strategic position in overcoming this resistance.
The following diagram outlines a comprehensive experimental workflow for assessing this compound effects on cancer cell viability:
Viability Assessment Workflow - This diagram outlines the key steps in evaluating this compound effects on cancer cells, from initial experimental design through data analysis. The workflow includes multiple viability assessment methods and optional extensions for combination studies, multiplexed assays, and time-course analyses.
Appropriate assay selection is critical for generating robust and interpretable data in this compound viability studies. The ATP-based assays (CellTiter-Glo) offer superior sensitivity and are less prone to artifacts, making them ideal for high-throughput screening and models with low cell numbers. In contrast, resazurin reduction assays provide a cost-effective alternative but require longer incubation times and may be susceptible to fluorescence interference. Live-cell protease assays enable multiplexing with other endpoints and are valuable for kinetic studies but may have narrower dynamic ranges. Researchers should align assay selection with their specific experimental goals, considering factors such as required sensitivity, compatibility with other assays, and available instrumentation. [6]
Critical optimization parameters include:
Systematic evaluation of combination therapies with this compound requires carefully designed matrix experiments. Researchers should employ fixed-ratio designs with multiple concentration combinations to calculate combination indices using established methods (e.g., Chou-Talalay). In pediatric low-grade glioma models, synergy analysis using 5×5 matrix designs with seven rays has successfully identified strongly synergistic interactions between this compound and MEK inhibitors or BH3-mimetics. These approaches should include appropriate single-agent controls and vehicle treatments to accurately quantify combination effects. [4] [3]
Mechanistic validation of combination effects should accompany viability assessments. Western blot analysis of MAPK pathway components (p-ERK, p-MEK, p-RSK) and compensatory pathways (p-AKT, HER receptors) provides critical insights into the molecular consequences of combination treatments. Additionally, apoptosis assays (caspase 3/7 activation) can distinguish cytostatic from cytotoxic effects. These mechanistic studies help validate the biological rationale for combinations and inform clinical translation strategies. [4] [3]
The comprehensive application notes and protocols presented herein provide researchers with validated methodologies for assessing this compound's effects on cancer cell viability. The robust preclinical data generated using these approaches demonstrate this compound's significant potential as a therapeutic agent across multiple cancer types, particularly those driven by MAPK pathway alterations. The continued systematic investigation of this compound, both as monotherapy and in rational combinations, will undoubtedly advance our understanding of ERK-dependent cancers and contribute to the development of more effective treatment strategies for patients with limited therapeutic options.
The foundation for these management guidelines comes from a nonrandomized trial involving 135 patients with advanced cancers. The table below summarizes the key characteristics of Ulixertinib-induced dAEs from this study [1].
| dAE Characteristic | Findings (n=135) |
|---|---|
| Overall Incidence of any dAE | 79% (107/135) |
| Incidence of Combined Rash | 76% (102/135) |
| Most Common dAEs | Acneiform Rash (33%), Maculopapular Rash (27%), Pruritus (25%) |
| High-Grade (Grade 3) dAEs | 19% (25/135) |
| Grade 4 or 5 dAEs | None observed |
| Association with Tumor Response | Presence of any dAE was associated with Stable Disease (SD) or Partial Response (PR) (OR=3.64). Acneiform rash was specifically associated with PR (OR=10.19) [1]. |
The following algorithms are adapted from proposed treatment guidelines for common ERK inhibitor-induced dAEs. They are designed to help maintain patients' quality of life and optimal dose intensity [1].
This flowchart outlines the management pathway for a widespread, flat-to-slightly-raised red rash.
This flowchart outlines the management pathway for a rash that presents with papules and pustules, typically on the face, scalp, and upper body.
Q1: Are dermatologic adverse events a sign that the drug is working? Yes, there is a significant clinical correlation. The presence of any dAE was associated with achieving Stable Disease (SD) or Partial Response (PR). Notably, the development of an acneiform rash was strongly associated with a Partial Response (OR=10.19). Therefore, dAEs can potentially serve as a surrogate marker of tumor response, and effective management is crucial to avoid unnecessary dose reductions or treatment discontinuation [1].
Q2: How do this compound dAEs compare to those from other targeted therapies? The clinical spectrum of dAEs induced by this compound is very similar to that seen with Epidermal Growth Factor Receptor Inhibitors (EGFRi) and MEK inhibitors. This includes the types of rashes (maculopapular, acneiform) and pruritus. This similarity allows clinicians to apply well-established management strategies from other targeted therapies to this compound treatment [1].
Q3: What is the recommended pediatric dose of this compound, and are dAEs a concern? The pediatric Recommended Phase 2 Dose (RP2D) established by the NCI-COG Pediatric MATCH trial is 260 mg/m²/dose orally twice daily. Dose-limiting toxicities (DLTs) during the trial did include rash, among other side effects. This indicates that dAEs are also a relevant consideration in the pediatric population, and the management principles outlined above should be applied [2].
Q4: What is the underlying rationale for these dAEs? this compound (BVD-523) is a first-in-class, highly selective inhibitor of ERK1/2, which is the final node in the MAPK signaling pathway. This pathway is critical for cell proliferation, differentiation, and survival. Inhibition of ERK in rapidly turning over skin cells (keratinocytes) is believed to disrupt normal cell function and trigger inflammatory responses, leading to the observed dAEs [3].
Q: What is the incidence and spectrum of dermatologic adverse events (dAEs) associated with the ERK inhibitor Ulixertinib?
A: In a phase I trial of 135 patients with advanced malignancies, dAEs were very common, affecting 79% (107/135) of participants. The clinical spectrum is similar to that of EGFR and MEK inhibitors. The table below summarizes the incidence and severity of the most common dAEs [1] [2].
| Dermatologic Adverse Event | Total Incidence (n=135) | Grade 1 Incidence | Grade 2 Incidence | Grade 3 Incidence |
|---|---|---|---|---|
| Any dAE | 107 (79%) | Information Missing | Information Missing | 25 (19%) |
| Acneiform Rash | 45 (33%) | 20 (15%) | 21 (16%) | 4 (3%) |
| Maculopapular Rash | 36 (27%) | 16 (12%) | 8 (6%) | 12 (9%) |
| Pruritus | 34 (25%) | 25 (19%) | 7 (5%) | 2 (1%) |
| Rash Unspecified | 31 (23%) | 18 (13%) | 11 (8%) | 5 (4%) |
| Dry Skin | 15 (11%) | 13 (10%) | 1 (1%) | 1 (1%) |
| Alopecia | 14 (10%) | Information Missing | Information Missing | Information Missing |
> Note on Severity: No Grade 4 or 5 dAEs were observed in the trial. The presence of dAEs, particularly acneiform rash, was statistically associated with better clinical outcomes (Stable Disease or Partial Response), suggesting it may serve as a surrogate marker of drug activity [1] [2] [3].
Q: What are the key methodological details from the clinical trial that inform dAE management?
A: The data originate from an open-label, multicenter, phase I dose-escalation and expansion trial (NCT01781429) [1] [2].
Q: Is there a proposed management algorithm for ERK inhibitor-induced dAEs?
A: The cited study proposes treatment algorithms to maintain patients' quality of life and dose intensity. The following diagram visualizes a generalized management logic for acneiform rash, based on the findings and recommendations from the trial [1] [2].
Diagram Title: this compound Acneiform Rash Management Logic
The table below summarizes the frequency and severity of dermatologic adverse events (dAEs) observed in a phase I trial of 135 patients [1]:
| Dermatologic Adverse Event (dAE) | All-Grade Incidence (n=135) | Grade 1 Incidence | Grade 2 Incidence | Grade 3 Incidence |
|---|---|---|---|---|
| Any dAE | 79% (107/135) | Information Missing | Information Missing | 19% (25/135) |
| Acneiform Rash | 33% (45/135) | 15% (20/135) | 16% (21/135) | 3% (4/135) |
| Maculopapular Rash | 27% (36/135) | 12% (16/135) | 6% (8/135) | 9% (12/135) |
| Pruritus | 25% (34/135) | 19% (25/135) | 5% (7/135) | 1% (2/135) |
| Rash Unspecified | 23% (31/135) | 13% (18/135) | 8% (11/135) | 4% (5/135) |
| Dry Skin | 11% (15/135) | 10% (13/135) | 1% (1/135) | 1% (1/135) |
| Alopecia | 10% (14/135) | Information Missing | Information Missing | Information Missing |
| Photosensitivity | 3% (4/135) | Information Missing | Information Missing | Information Missing |
Beyond dAEs, other common treatment-related adverse events from this trial included diarrhea (48%), fatigue (42%), and nausea (41%) [2] [3]. A dedicated cardiac safety analysis found that Ulixertinib at the recommended phase 2 dose has a low risk for QT/QTc prolongation [4].
Formal dose reduction strategies in the identified literature focus primarily on dermatologic events. The following diagram outlines the management pathway for ERK inhibitor-induced dAEs based on the phase I trial findings [1]:
For reference, the adult recommended phase 2 dose (RP2D) established in the trial was 600 mg twice daily [2] [3]. In the pediatric MATCH trial, the recommended dose was lower, at 260 mg/m²/dose twice daily [5]. In the expansion cohort of the adult trial, 32% of patients required a dose reduction [2].
The table below summarizes the most promising combination strategies identified in recent preclinical and clinical studies.
| Combination Partner | Target | Cancer Model | Key Findings & Mechanism | Evidence Stage |
|---|---|---|---|---|
| Second-gen FLT3 inhibitors (e.g., Quizartinib) | FLT3 | FLT3-ITD Acute Myeloid Leukemia (AML) | Synergistic cell death; suppresses phospho-ERK, induces G1 cell cycle arrest and apoptosis [1]. | Preclinical |
| BRAF inhibitors (e.g., Vemurafenib) | BRAF | BRAF-mutant Melanoma | Overcomes resistance from BRAF/MEK inhibitor therapy; targets reactivation of MAPK pathway [2]. | Preclinical |
| ABCB1/ABCG2 Substrate Chemotherapeutics | ABC Drug Transporters | Solid Tumors with Multidrug Resistance (MDR) | Ulixertinib inhibits efflux pumps (ABCB1/ABCG2), reversing MDR and increasing intracellular chemo concentration [3] [4]. | Preclinical |
| Vinblastine | Microtubules | Pediatric Low-Grade Glioma (pLGG) | Clinical trial underway to evaluate combination efficacy [5]. | Early Clinical (Planned) |
| Palbociclib | CDK4/6 | Melanoma | Aims to target compensatory pathways; combination dose established in early studies [5]. | Early Clinical |
For researchers aiming to validate these combinations in the lab, here are detailed methodologies based on the cited studies.
This protocol is adapted from the study combining this compound with FLT3 inhibitors in AML cells [1].
This protocol is based on studies where this compound was used to chemosensitize ABCB1/ABCG2-overexpressing cells [3] [4].
The following diagrams illustrate the core signaling pathway targeted by this compound and the primary resistance mechanisms that combination therapies aim to overcome.
This compound inhibits the final node (ERK1/2) in the MAPK pathway, a common source of resistance to upstream inhibitors. However, the drug's efficacy can be limited by efflux pumps like ABCB1/ABCG2 [3] [2] [4].
Rationale for combination therapies. This compound can be combined with (1) upstream inhibitors (FLT3i, BRAFi) for synergistic pathway blockade, or (2) chemotherapeutics, where it blocks efflux pumps to enhance drug efficacy [3] [2] [1].
Data from a phase I trial of 135 patients with advanced malignancies provides a clear profile of Ulixertinib-induced dAEs. The table below summarizes the key quantitative findings [1] [2].
| Dermatologic Adverse Event (dAE) | Incidence (n=135) | Grade 1 (Mild) | Grade 2 (Moderate) | Grade 3 (Severe) |
|---|---|---|---|---|
| Any dAE | 79% (107/135) | Information Not Specified | Information Not Specified | 19% (25/135) |
| Combined Rash | 76% (102/135) | Information Not Specified | Information Not Specified | Information Not Specified |
| Acneiform Rash | 33% (45/135) | 15% (20/135) | 16% (21/135) | 3% (4/135) |
| Maculopapular Rash | 27% (36/135) | 12% (16/135) | 6% (8/135) | 9% (12/135) |
| Pruritus (Itching) | 25% (34/135) | 19% (25/135) | 5% (7/135) | 1% (2/135) |
> Note on Grading: Adverse events were graded per CTCAE v4.03. Grade 3 dAEs were observed, but no grade 4 or 5 dAEs occurred [2].
The clinical spectrum of this compound-induced dAEs is similar to those of EGFR and MEK inhibitors. The following management strategies are adapted from clinical trial analysis and analogous guidelines [1] [2] [3].
| Adverse Event | Recommended Management Strategies |
|---|
| Pruritus (Itching) | Grade 1 (Mild): Topical moisturizers and/or medium- to high-potency topical corticosteroids. Grade 2 (Moderate): Add non-sedating antihistamines and/or GABA agonists (e.g., gabapentin, pregabalin). Grade 3 (Severe): Consider suspending this compound until symptoms improve to ≤ Grade 1 [3]. | | Maculopapular Rash | Grade 1 (Mild): Use moisturizers and topical potent/super-potent corticosteroids. Grade 2 (Moderate): Add oral antihistamines for symptomatic relief. Grade 3 (Severe): Consider systemic corticosteroids and evaluate for other rash types (e.g., psoriasis) [3]. | | Acneiform Rash | While not specified in the search results, management typically follows guidelines for EGFR inhibitor-induced rash, which includes topical and oral antibiotics (e.g., doxycycline, minocycline) and topical corticosteroids [1]. |
To build a foundational experimental protocol for studying these dAEs in a research setting, you can adapt the following workflow based on methods from the search results.
Experimental Protocols for Key Steps:
The following data is primarily derived from a phase I clinical trial of the ERK inhibitor ulixertinib (BVD-523) [1]. This table summarizes the incidence and severity of dermatologic adverse events (dAEs) observed in the study, which are similar to toxicities seen with EGFR and MEK inhibitors.
| Dermatologic Adverse Event (dAE) | Total Incidence (N=135) | Grade 1 | Grade 2 | Grade 3 |
|---|---|---|---|---|
| Any dAE | 107 (79%) | Information Combined | Information Combined | 25 (19%) |
| Rash (Acneiform) | 45 (33%) | 20 (15%) | 21 (16%) | 4 (3%) |
| Rash (Maculopapular) | 36 (27%) | 16 (12%) | 8 (6%) | 12 (9%) |
| Pruritus | 34 (25%) | 25 (19%) | 7 (5%) | 2 (1%) |
| Rash (Unspecified) | 31 (23%) | 18 (13%) | 11 (8%) | 5 (4%) |
| Dry Skin (Xerosis) | 15 (11%) | 13 (10%) | 1 (1%) | 1 (1%) |
| Alopecia | 14 (10%) | Data not specified in source | Data not specified in source | Data not specified in source |
| Photosensitivity Reaction | 4 (3%) | Data not specified in source | Data not specified in source | Data not specified in source |
> Note on Severity Grading: Grading was based on the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE). No Grade 4 or 5 dAEs were observed in this study [1].
The skin toxicities from ERK inhibitors are mechanistically linked to the role of the MAPK pathway in maintaining normal skin function.
The following troubleshooting guide is adapted from strategies used for this compound and established guidelines for managing similar toxicities from EGFR inhibitors [1] [4].
For researchers characterizing these toxicities in preclinical or clinical settings, the following methodologies are relevant:
Q1: Why is it critical to manage these skin toxicities proactively? A1: Effective management is essential not only for the patient's quality of life but also to maintain the dose intensity of the life-saving anticancer treatment. Severe dAEs can lead to dose reductions or discontinuation of the ERK inhibitor, potentially compromising its efficacy [1] [4].
Q2: Are there any new ERK inhibitors with different toxicity profiles? A2: Research is ongoing. A phase I trial of the intravenous ERK inhibitor KO-947 reported a different safety profile, with blurred vision being a common adverse event and notably less gastrointestinal toxicity compared to oral ERK inhibitors. However, skin toxicities remain a point of observation [6].
The challenges in targeting PDAC are multifaceted. The table below summarizes the key resistance mechanisms that are relevant when investigating a drug like Ulixertinib, which targets the terminal kinase (ERK1/2) in the MAPK pathway.
| Mechanism Category | Specific Mechanism | Description & Impact on Therapy |
|---|---|---|
| Tumor Microenvironment (TME) | Dense Desmoplastic Stroma [1] [2] | Acts as a physical barrier, limiting drug delivery and penetration into the tumor. |
| Hypovascularity [1] [2] | Poor blood supply reduces drug delivery and creates a hypoxic environment. | |
| Cancer-Associated Fibroblasts (CAFs) [2] | Different CAF subtypes (e.g., inflammatory) can promote tumor growth, invasion, and therapy resistance. | |
| Cellular & Molecular | Drug-Tolerant Persister (DTP) Cells [3] [4] | A reversible, slow-cycling cell subpopulation that survives initial drug exposure without genetic mutation, leading to minimal residual disease and potential relapse. |
| MAPK/ERK Pathway Reactivation [5] | A key resistance mechanism to targeted therapy; this compound is designed to overcome this by directly inhibiting ERK. | |
| Metabolic Adaptations (Autophagy) [2] | Cancer cells activate autophagy to survive nutrient stress, which also promotes resistance to chemotherapy and radiation. | |
| Pharmacokinetic | Gemcitabine Metabolism [1] | Resistance via low hENT1 transporter expression, dCK deficiency, or high CDA/RR activity; relevant for combination therapies. |
To systematically investigate this compound tolerance, you can adopt the following experimental workflow. This approach integrates the known biology of PDAC and DTP cells.
The first step is to reliably generate and confirm a population of DTPs in your PDAC models.
Once the DTP state is confirmed, probe the underlying molecular mechanisms.
The final phase is to translate your molecular findings into actionable combination strategies.
When designing your studies, keep these broader contexts in mind:
I hope this structured guide provides a solid foundation for your research into this compound tolerance. This is a rapidly evolving field, and you may need to consult specialized scientific databases or recent conference proceedings for the most cutting-edge data.
The following table summarizes the key findings from a phase I study designed to investigate the potential for this compound to prolong cardiac repolarization [1] [2].
| Assessment Parameter | Cycle 1, Day 1 | Cycle 1, Day 15 |
|---|---|---|
| Mean Change in QTc at Cmax (ms) | -0.529 (90% CI: -6.621, 5.562) | -9.202 (90% CI: -22.505, 4.101) |
| Concentration-QTc Slope (ms per µg/mL) | 0.53 (90% CI: -1.343, 2.412) | 1.16 (90% CI: -1.732, 4.042) |
| Heart Rate Change (bpm) | Increase of up to 5.6 bpm | Increase of up to 7 bpm |
| Effect on PR / QRS Intervals | No meaningful effect | No meaningful effect |
| Overall Cardiac Risk Conclusion | Low risk for QT/QTc prolongation or other clinically relevant effects on ECG parameters [1] [2]. |
The quantitative data presented above was generated through a rigorous clinical trial protocol. Here are the key methodological details:
The workflow below illustrates this integrated assessment process.
Understanding the context of these safety findings is helpful:
For context, it is valuable to compare this compound's profile with other classes of targeted therapies:
| Therapy Class | Example Agents | Key Cardiovascular Safety Concerns | QTc Prolongation Risk |
|---|---|---|---|
| ERK1/2 Inhibitor | This compound | Minimal ECG effects observed. | Low Risk (Clinical trial data shows no significant mean increase) [1] [2]. |
| BTK Inhibitors | Ibrutinib, others | Atrial fibrillation, hypertension, bleeding, rare ventricular arrhythmias [6]. | Reported in rare cases for some agents within the class [6]. |
The following diagram illustrates the MAPK signaling pathway and the distinct points targeted by MEK inhibitors and Ulixertinib.
As the diagram shows, this compound and MEK inhibitors target different components of the same pathway. This fundamental difference in target leads to varied biological consequences and resistance mechanisms.
The table below summarizes the key characteristics of this compound and MEK inhibitors based on the available pre-clinical and clinical data.
| Feature | This compound (ERK Inhibitor) | MEK Inhibitors (e.g., Trametinib) |
|---|---|---|
| Target | ERK1/2 (downstream effector) [1] [2] | MEK1/2 (upstream of ERK) [3] |
| Theoretical Advantage | Potential to overcome resistance to upstream RAF/MEK inhibition [1] | Effective blockade of the MAPK pathway upstream [3] |
| Observed Efficacy | Limited single-agent activity in pediatric trial [4]; pre-clinical synergy with chemo/targeted therapy [1] | High initial efficacy, but development of adaptive resistance limits long-term use [3] |
| Key Resistance Mechanisms | Upregulation of parallel (e.g., PI3K-AKT) or upstream (HER/RTK) pathways [1] | Feedback reactivation of ERK and bypass activation of other RTKs/PI3K-AKT [3] |
| Combination Strategies | PI3K inhibitors, HER/ErbB inhibitors, chemotherapy (Gemcitabine) [1] | Pan-RTK inhibitors (e.g., Anlotinib) [3] |
The efficacy and resistance data in the table above are derived from specific experimental models. Here is a summary of the key methodologies used in the cited studies.
The data suggests several strategic considerations for drug development:
| Feature | Ulixertinib (ERK Inhibitor) | EGFR Inhibitors (e.g., Amivantamab, Osimertinib) |
|---|---|---|
| Drug Class | ERK1/2 inhibitor [1] [2] | EGFR-targeted therapies (e.g., TKIs like Osimertinib, bispecific antibodies like Amivantamab) [3] [4] [5] |
| Most Common dAEs | Acneiform rash (33%), maculopapular rash (27%), pruritus (25%) [1] | Rash (86%), paronychia, pruritus, xerosis, mucositis [3] [6] [5] |
| Overall Incidence of Any dAE | 79% (107/135 patients) [1] | Very common (majority of patients); e.g., rash in 86% with Amivantamab+Lazertinib [3] |
| Incidence of Grade 3+ dAEs | 19% (25/135 patients) [1] | Common; e.g., Grade 3 rash in 26% with Amivantamab+Lazertinib [3] |
| Proposed Pathogenesis | On-target inhibition of downstream ERK signaling in the MAPK pathway, crucial for skin cell function [1] [7] | On-target inhibition of EGFR in the epidermis, disrupting skin homeostasis, growth, and differentiation [3] [6] |
| Association with Efficacy | Presence of any dAE and acneiform rash were significantly associated with tumor response (Stable Disease/Partial Response) [1] | Acneiform rash is a well-established, potential marker of efficacy and survival across multiple EGFR inhibitors [6] |
The comparative profile is constructed from findings across independent phase I trials. Below are the key methodological details from these studies.
1. This compound Trial (NCT01781429) [1]
2. EGFR Inhibitor Data (MARIPOSA Trial) [3]
The following diagram illustrates the signaling pathways and why inhibiting them leads to dermatologic adverse events.
The diagram shows that both drug classes ultimately disrupt the same critical MAPK signaling pathway, which is essential for maintaining skin health [3] [7]. EGFR inhibitors block the signal at the start of the pathway, while this compound inhibits the final kinase (ERK). This convergent disruption of a key cellular process explains the overlapping spectrum of dermatologic toxicities.
This compound (BVD-523) is a first-in-class, reversible, and ATP-competitive inhibitor of ERK1 and ERK2. It acts downstream in the mitogen-activated protein kinase (MAPK) pathway, which is constitutively activated in most histiocytic neoplasms due to mutations in genes like BRAF, NRAS, KRAS, and MAP2K1 [1] [2] [3].
The diagram below illustrates its unique positioning compared to other targeted therapies.
This downstream mechanism allows this compound to potentially overcome resistance that can develop against upstream inhibitors like BRAF or MEK inhibitors [1] [4].
The table below summarizes the available efficacy and safety data from clinical trials of this compound and other relevant MAPK pathway inhibitors in histiocytic neoplasms.
| Therapy | Target | Trial Phase | Overall Response Rate (ORR) | Key Efficacy Findings | Common Side Effects |
|---|---|---|---|---|---|
| This compound [5] [1] [2] | ERK1/2 | Phase 2 (Ongoing) | Data Pending | 80% (4/5 pts) derived clinical benefit in early study; durable responses observed [1] [2] | Acne-like rash, fatigue, nausea, diarrhea [1] [4] |
| Luvometinib [6] | MEK1/2 | Phase 2 | 82.8% (24/29 pts) | Median DoR not reached; 12-month PFS rate: 74.4% [6] | Folliculitis, elevated blood triglycerides & creatine phosphokinase [6] |
| Cobimetinib [1] [3] | MEK1/2 | Phase 2 (Approved) | Information missing | Approved by FDA; shows tumor response across genotypes [1] [3] | Information missing |
| Vemurafenib [1] [6] [3] | BRAF V600 | Phase 2 (Approved) | Information missing | Approved for BRAF V600E-mutant ECD and LCH [1] [6] | Information missing |
Important Note on Data Comparison
For researchers designing similar studies, here are the key methodologies from the cited trials.
The field is rapidly evolving. For the most current information on the ongoing this compound trial, including recruiting sites and detailed eligibility, you can refer to the clinical trial registry NCT06411821 [7] [8].
The following table summarizes the core quantitative findings from the phase I study on ulixertinib's effect on the QTc interval.
| Parameter | Cycle 1, Day 1 | Cycle 1, Day 15 |
|---|---|---|
| Heart Rate Change (mean max Δ) | +5.6 bpm | +7.0 bpm |
| ΔQTcSS at Cmax (ms) | -0.529 ms (90% CI: -6.621, 5.562) | -9.202 ms (90% CI: -22.505, 4.101) |
| Concentration-QTc Slope | +0.53 ms per µg/mL (90% CI: -1.343, 2.412) | +1.16 ms per µg/mL (90% CI: -1.732, 4.042) |
| Effect on PR & QRS Intervals | No meaningful effect | No meaningful effect |
The cardiac safety data was generated using a robust, intensive ECG collection and analysis strategy integrated into a phase I clinical trial (NCT01781429) [1] [2] [3].
1. Study Design and Population
2. ECG and Pharmacokinetic (PK) Data Collection
3. Exposure-Response (ER) Modeling Analysis
The workflow below illustrates the integration of this methodology into the early-phase clinical trial.
The strategy used for this compound reflects a modern regulatory-accepted approach to evaluating proarrhythmic risk. The diagram below contrasts this with the traditional method.
This modern approach offers key advantages [3]:
The table below summarizes the key findings on the correlation between dermatologic adverse events and clinical efficacy from a study of 135 patients [1] [2] [3]:
| Analysis Category | Patient Group | Findings (Objective Response) | Statistical Significance |
|---|---|---|---|
| Any dAE | Patients with at least 1 dAE | Associated with Stable Disease (SD) or Partial Response (PR) [1]. | OR = 3.64, 95% CI 1.52–8.72; P = .003 [1] [2] [3] |
| Acneiform Rash | Patients with acneiform rash | Associated with Partial Response (PR) [1]. | OR = 10.19, 95% CI 2.67–38.91; P < .001 [1] [2] [3] |
The data supporting this association comes from an open-label, multicenter, phase I dose escalation and expansion trial [1] [2].
The association between skin toxicity and treatment efficacy is not unique to this compound and has been observed with other inhibitors targeting the MAPK pathway, such as EGFR and MEK inhibitors [1] [2].
The diagram below illustrates this logical relationship and the position of ERK in the MAPK signaling cascade.
For researchers and clinicians, these findings have direct practical implications: